molecular formula C8H7NO5 B188913 4-Methoxy-2-nitrobenzoic acid CAS No. 33844-21-2

4-Methoxy-2-nitrobenzoic acid

Cat. No. B188913
CAS No.: 33844-21-2
M. Wt: 197.14 g/mol
InChI Key: DVZBWONCSHFMMM-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

4-Cyano-3-nitroanisole (52.3 g., 0.294 mole) was slowly added to a cooled solution of 53 ml. each of acetic acid, water and sulfuric acid. The solution was refluxed for 5 hours, and then diluted with 160 ml. water. After cooling, the resulting solid was filtered and dissolved in 10% sodium hydroxide solution. After decolorization with charcoal the solution was acidified with 6 N HCl, cooled and the yellow product (51.0 g., 88% yield) was filtered. An analytical sample was recrystallized from methanol/water, M.P. 196°-7° C.
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12])#N.[C:14]([OH:17])(=[O:16])[CH3:15].S(=O)(=O)(O)O>O>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:15]([C:14]([OH:17])=[O:16])=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=1

Inputs

Step One
Name
Quantity
52.3 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
diluted with 160 ml
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10% sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the yellow product (51.0 g., 88% yield) was filtered
CUSTOM
Type
CUSTOM
Details
An analytical sample was recrystallized from methanol/water, M.P. 196°-7° C.

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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